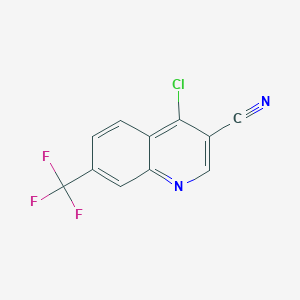

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile

描述

属性

IUPAC Name |

4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF3N2/c12-10-6(4-16)5-17-9-3-7(11(13,14)15)1-2-8(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFHTWFQIYUQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650689 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157301-81-0 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical & Safety Whitepaper: 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile in Drug Discovery

Executive Summary

In modern drug discovery, fluorinated nitrogen heterocycles are indispensable scaffolds for modulating pharmacokinetic properties and target affinity. 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile (CAS: 157301-81-0)[1] is a highly reactive, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and antimalarial agents. As a Senior Application Scientist, I have structured this guide to bridge the gap between regulatory Safety Data Sheet (SDS) parameters and practical, field-proven laboratory workflows. This document synthesizes physicochemical data, hazard causality, and self-validating experimental protocols to ensure both safety and synthetic success.

Structural Rationale & Physicochemical Profiling

The chemical architecture of this molecule is explicitly designed for downstream functionalization. The 4-chloro group acts as a prime leaving group for Nucleophilic Aromatic Substitution (SNAr). Its reactivity is drastically enhanced by two strongly electron-withdrawing groups: the 3-carbonitrile and the 7-trifluoromethyl moiety. The trifluoromethyl group not only increases the electrophilicity of the C4 position but also imparts high lipophilicity (LogP) and metabolic stability to the final drug candidate, shielding the 7-position from cytochrome P450-mediated oxidation[2].

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile | 1[1] |

| CAS Number | 157301-81-0 | 2[2] |

| Molecular Formula | C₁₁H₄ClF₃N₂ | 3[3] |

| Molecular Weight | 256.61 g/mol | 3[3] |

| Boiling Point | 349.2 ± 37.0 °C (Predicted) | 4[4] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | 4[4] |

| Storage Conditions | Sealed in dry, 2-8°C | 2[2] |

Hazard Causality & Safety Data Sheet (SDS) Core

Understanding the why behind hazard codes is critical for laboratory safety. The same electrophilicity that makes this compound synthetically useful also makes it hazardous. The electron-deficient C4 position readily undergoes substitution reactions with biological nucleophiles (such as thiol groups in cysteine residues or primary amines in lysine). When exposed to human tissue, this covalent protein modification triggers rapid inflammatory responses, manifesting as acute irritation[3].

Table 2: GHS Hazard Classifications & Precautionary Statements

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | H302[3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315[3] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319[3] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | H335[3] |

Precautionary Directives: Avoid breathing dust/fumes (P261). Wear protective gloves/eye protection (P280). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338)[3].

Emergency Response & Exposure Mitigation

Because 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is a solid that can generate irritating dust, inhalation and dermal contact are the primary vectors of accidental exposure. The following workflow dictates the immediate response protocol.

Emergency response protocol for accidental exposure to the chemical.

Synthetic Workflows: Self-Validating SNAr Protocols

To transform this building block into a viable drug candidate, researchers typically execute a Nucleophilic Aromatic Substitution (SNAr) using various amine nucleophiles. The protocol below is designed as a self-validating system —meaning the experiment contains built-in checkpoints to confirm success or failure before proceeding to the next step, thereby preventing the waste of expensive downstream reagents.

Synthetic integration of 4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile in drug discovery.

Step-by-Step SNAr Methodology

Step 1: Reagent Preparation & Dissolution

-

Action: In a flame-dried round-bottom flask under Argon, dissolve 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

-

Causality: Anhydrous conditions are strictly required. The presence of water at elevated temperatures will cause competitive hydrolysis of the 4-chloro group, yielding a 4-hydroxyquinolone tautomer that is completely inert to SNAr.

-

Validation Checkpoint 1: The solid must dissolve completely to form a clear solution. Cloudiness indicates moisture contamination or polymerized impurities.

Step 2: Nucleophilic Addition & Heating

-

Action: Add the desired primary or secondary amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Heat the reaction mixture to 80°C.

-

Causality: DIPEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. Without a scavenger, the HCl will protonate the incoming amine nucleophile, halting the reaction.

-

Validation Checkpoint 2: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The system is self-validating when the distinct UV-active spot of the starting material completely disappears. Do not proceed to workup until conversion is >95%, as separating unreacted 4-chloroquinoline from the product is chromatographically difficult.

Step 3: Quenching and Isolation

-

Action: Cool the mixture to room temperature and pour it dropwise into rapidly stirring ice water (10x volume of DMF).

-

Causality: The sudden shift in solvent polarity forces the hydrophobic substituted quinoline to crash out of solution, while DMF and DIPEA salts remain dissolved in the aqueous phase.

-

Validation Checkpoint 3: A distinct precipitate should form immediately. If an oil forms instead, it indicates incomplete quenching or residual DMF trapping the product; in this case, extract with Ethyl Acetate and wash extensively with 5% aqueous LiCl to remove residual DMF.

References

- NextSDS. "4-Chloro-7-trifluoromethyl-quinoline-3-carbonitrile — Chemical Substance Information." NextSDS Substance Database.

- BLD Pharm. "157301-81-0 | 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile." BLD Pharm Product Catalog.

- ChemScene. "157301-81-0 | 3-Quinolinecarbonitrile, 4-chloro-7-(trifluoromethyl)-." ChemScene Environment, Health And Safety.

- ChemicalBook. "4-Chloro-7-trifluoromethyl-quinoline-3-carbonitrile Chemical Properties." ChemicalBook Database.

- Sigma-Aldrich. "4-Chloro-7-trifluoromethyl-quinoline-3-carbonitrile | 157301-81-0." MilliporeSigma Product Details.

Sources

mechanism of action for 7-trifluoromethyl quinoline derivatives

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance therapeutic windows. [1]Leveraging advanced drug design techniques, exploring novel kinase targets, and investigating their potential in combination therapies will be crucial for translating the promise of these derivatives into next-generation treatments for cancer, infectious diseases, and inflammatory conditions. [8]

References

- An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional - Benchchem. (URL: )

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. (URL: )

- Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)

- Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline - Benchchem. (URL: )

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (URL: )

- Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applic

-

Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. (2011). Journal of Medicinal Chemistry. (URL: [Link])

-

Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. (URL: [Link])

-

Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. (2011). Journal of Medicinal Chemistry. (URL: [Link])

- Comparative In Vitro Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Alternative Anticancer Agents - Benchchem. (URL: )

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. (URL: [Link])

-

Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. (2026). Future Medicinal Chemistry. (URL: [Link])

-

Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. (2005). Bioorganic & Medicinal Chemistry. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. (URL: [Link])

-

Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Journal of Namibian Studies. (URL: [Link])

-

Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors. (2023). Future Medicinal Chemistry. (URL: [Link])

-

Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. (2026). R Discovery. (URL: [Link])

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. (URL: [Link])

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (URL: [Link])

-

Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis, biological evaluation and in silico studies. (2024). RSC Advances. (URL: [Link])

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (URL: [Link])

-

Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2024). ChemistrySelect. (URL: [Link])

-

New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. (2013). Medicinal Chemistry Research. (URL: [Link])

-

Synthesis and evaluation of novel 7-trifluoromethyl-4-(4-substituted anilino)quinolines as antiparasitic and antineoplastic agents. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. (URL: [Link])

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. (URL: [Link])

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. (URL: [Link])

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. (2022). ChemMedChem. (URL: [Link])

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: [Link])

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. (URL: [Link])

-

Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (URL: [Link])

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. (URL: [Link])

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: [Link])

-

Selected quinoline derivatives with anti-inflammatory activity. (URL: [Link])

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. (URL: [Link])

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. (URL: [Link])

-

Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.setu.ie [research.setu.ie]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of 4-Chloro-3-Cyanoquinolines in Drug Discovery

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-Cyanoquinolines

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the methodologies and rationale behind the crystal structure analysis of 4-chloro-3-cyanoquinolines. These scaffolds are of significant interest in medicinal chemistry, and a profound understanding of their three-dimensional structure is paramount for rational drug design.[1] We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.

The quinoline nucleus is a privileged pharmacophore, forming the backbone of numerous therapeutics, including anti-malarial and anti-cancer agents.[2][3] The specific substitution pattern of 4-chloro-3-cyano introduces unique electronic and steric properties. The chloro group at the 4-position serves as a versatile synthetic handle for introducing various side chains via nucleophilic substitution, a common strategy in creating compound libraries for screening.[4][5] The electron-withdrawing cyano group at the 3-position significantly modulates the electronic landscape of the molecule, influencing its intermolecular interactions and potential binding affinity to biological targets.[6][7]

Determining the precise crystal structure through single-crystal X-ray diffraction (SCXRD) is the gold standard for chemical characterization.[8] It provides unequivocal data on molecular geometry, conformation, and the intricate network of supramolecular interactions within the crystal lattice.[8][9] This atomic-level insight is fundamental to structure-based drug design (SBDD), enabling the optimization of lead compounds for enhanced potency and specificity.[10][11]

From Synthesis to Single Crystal: A Controlled Pathway

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and culminates in the growth of diffraction-quality single crystals. This phase is often the most challenging and requires meticulous control over experimental variables.

Synthesis of 4-Chloro-3-Cyanoquinolines

A robust synthetic route is crucial for obtaining the high-purity material required for successful crystallization. A common and effective strategy involves a multi-step process beginning with a Gould-Jacobs reaction, followed by chlorination and cyanation.

Experimental Protocol: Synthesis

-

Step A (Gould-Jacobs Reaction): React a substituted aniline with diethyl(ethoxymethylene)malonate to form a 4-hydroxyquinoline intermediate. This is typically achieved by heating the reactants, often in a high-boiling solvent like diphenyl ether.[5]

-

Step B (Chlorination): Convert the resulting 4-hydroxyquinoline to the 4-chloroquinoline derivative. This is accomplished by heating the intermediate in phosphorus oxychloride (POCl₃).[5][12] The reaction mixture is then carefully quenched, typically by pouring it onto ice, and neutralized to precipitate the product.

-

Step C (Cyanation): Introduce the cyano group at the 3-position. While direct cyanation can be complex, a common route involves nucleophilic substitution reactions using copper(I) cyanide (CuCN) on a suitable precursor.[13]

-

Purification: The final product must be rigorously purified, typically by column chromatography followed by recrystallization, to remove any impurities that could inhibit crystal growth. Purity should be confirmed by NMR and mass spectrometry.

The causality behind this multi-step approach lies in its reliability and adaptability. The Gould-Jacobs reaction allows for a wide variety of substituents on the aniline starting material, enabling the creation of diverse compound libraries.[12]

The Art and Science of Crystallization

Growing single crystals suitable for SCXRD is a critical bottleneck. The goal is to produce a crystal that is a single, well-ordered lattice, free of cracks or defects, and typically between 0.05 and 0.25 mm in its largest dimension.[14] The process relies on slowly bringing a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered crystal lattice.

Common Crystallization Techniques for Quinoline Derivatives [2]

| Technique | Principle & Rationale | Typical Solvents |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth. This is often the first method attempted due to its simplicity. | Chloroform, Ethanol, Acetone, Ethyl Acetate, or mixtures thereof.[2] |

| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled. As solubility decreases with temperature, the solution becomes supersaturated. This method allows for fine control over the rate of crystal growth. | Methanol, Ethanol, Acetonitrile.[15] |

| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses in vapor form into a solution of the compound in a "good" solvent, reducing its solubility and inducing crystallization. This gentle method often yields high-quality crystals.[2] | Good Solvents: Dichloromethane, Chloroform. Anti-solvents: Hexane, Pentane, Diethyl ether. |

| Anti-Solvent Addition | An anti-solvent is added dropwise to a solution of the compound until turbidity is observed, then the solution is left undisturbed. The rate of addition is a critical parameter.[2] | Similar solvent systems to vapor diffusion. |

Experimental Protocol: Slow Evaporation Crystallization [2]

-

Preparation: Dissolve the purified 4-chloro-3-cyanoquinoline derivative in a suitable solvent or solvent mixture (e.g., chloroform-ethanol) to near saturation.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[16]

-

Incubation: Cover the vial with a cap, or parafilm, perforated with a few small holes to allow for slow solvent evaporation.

-

Environment: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

-

Monitoring: Monitor the vial daily for crystal growth without disturbing it. High-quality crystals should appear transparent and have well-defined facets when viewed under a microscope.[14]

Elucidating the Structure: Single-Crystal X-ray Diffraction

SCXRD is a powerful, non-destructive technique that provides the definitive three-dimensional arrangement of atoms in a crystal.[17] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection Protocol

-

Crystal Selection: Under a polarizing microscope, select a suitable single crystal that is transparent and free of visible flaws.[14]

-

Mounting: Carefully mount the crystal on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil. For air-sensitive samples or those prone to solvent loss, rapid handling is essential.[8]

-

Instrumentation: Place the mounted crystal on the diffractometer (e.g., an Agilent or Rigaku system with a CCD detector and Mo or Cu Kα radiation source).[1][8] Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.[8][18]

-

Unit Cell Determination: Collect a few initial diffraction frames. The software then auto-indexes the reflections to determine the crystal's unit cell parameters and Bravais lattice.[17]

-

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The strategy is designed to ensure high completeness and redundancy of the data, which is critical for an accurate structure solution.[18][19]

Structure Solution and Refinement

The collected diffraction intensities are processed to generate a reflection file, which is then used to solve and refine the crystal structure.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXS.[1] This generates an initial electron density map and a preliminary model of the molecular structure.[10]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques (e.g., with SHELXL).[1] This iterative process optimizes the atomic positions, bond lengths, and angles to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 0.05 for a well-refined small molecule structure.[1]

Interpreting the Structure: From Data to Drug Design Insights

The final output of a successful analysis is a Crystallographic Information File (CIF), which contains all the information about the 3D structure. The true value lies in interpreting this data to understand the molecule's behavior and guide further research.

Molecular Geometry

The analysis begins with an examination of intramolecular features:

-

Bond Lengths and Angles: Are they within expected ranges? Any significant deviations could indicate unusual electronic effects or strain.[9][20]

-

Molecular Conformation: Is the molecule planar, or are there significant torsions? For instance, the dihedral angle between the quinoline ring and any substituents is a key conformational parameter.[20][21]

Supramolecular Assembly and Intermolecular Interactions

Understanding how molecules pack in the solid state is crucial, as these same non-covalent interactions govern how a drug binds to its protein target.[22] For 4-chloro-3-cyanoquinolines, a rich variety of interactions can be expected.

Key Potential Intermolecular Interactions:

| Interaction Type | Description |

| Halogen Bonding | The electrophilic region (σ-hole) on the chlorine atom can interact with a nucleophilic atom (e.g., N, O).[3][22] This is a highly directional and increasingly important interaction in drug design. |

| π-π Stacking | Interactions between the aromatic quinoline rings, which can be face-to-face or offset. These are critical for the stability of many crystal structures.[3][20][22] |

| C-H···N/O Hydrogen Bonds | Weak hydrogen bonds where a carbon-bound hydrogen acts as the donor and the quinoline nitrogen or cyano nitrogen acts as the acceptor.[3][21] |

| Cyano Group Interactions | The cyano group is a versatile participant, with the nitrogen acting as a hydrogen bond acceptor and the carbon atom able to participate in tetrel bonding.[7] |

Computational Analysis: Hirshfeld Surfaces and DFT

To quantify and visualize these interactions, computational methods are indispensable.

-

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal. The surface is colored to show regions involved in different types of interactions, and 2D fingerprint plots provide a quantitative summary of which contacts are most prevalent (e.g., H···H, C···H, N···H).[20][21][22][23]

-

Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry in the gas phase for comparison with the crystal structure.[24][25] They can also be used to calculate the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack, providing crucial information for understanding potential protein-ligand interactions.[24]

Conclusion: From Structure to Strategy

The crystal structure analysis of a 4-chloro-3-cyanoquinoline is not merely an academic exercise; it is a cornerstone of modern drug discovery.[26][27] The detailed structural data obtained provides a definitive chemical identity and an atomic-level map of its conformational preferences and key interaction points. This information feeds directly into SBDD programs, allowing for the rational design of derivatives with improved binding affinity, selectivity, and pharmacokinetic properties. By understanding the "why" behind each step—from synthesis to computational analysis—researchers can generate high-quality, reliable structural data to accelerate the development of next-generation therapeutics.

References

- BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

- Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery.

- Rigaku. (n.d.). Drug discovery by single crystal X-ray structure analysis.

- Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.

- European Synchrotron Radiation Facility. (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon.

- Titi, A., et al. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Taylor & Francis Online.

- Hilaris Publisher. (2022). Drug Discovery Using X-Ray Crystallography.

- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

- Ferreira, K. N., & Oliva, G. (n.d.). X-ray crystallography in drug discovery. PubMed.

- Titi, A., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI.

- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.

- ResearchGate. (n.d.). Synthesis of Novel Cyano Quinoline Derivatives.

- Kumar, V., et al. (2025). Exploring weak noncovalent interactions in a few halo-substituted quinolones. RSC Publishing.

- BenchChem. (n.d.). A Technical Deep Dive into the Theoretical and Computational Landscape of 2-Substituted Quinolines.

- Maniyazagan, M., et al. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PMC.

- Newcastle University. (n.d.). Single Crystal X-ray Diffraction.

- Bouzian, A., et al. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. PMC.

- ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?.

- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.

- Grgičević, S., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI.

- Figele, M., et al. (2001). Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies. PubMed.

- BenchChem. (n.d.). A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline.

- CCP4. (n.d.). X-ray Diffraction Data Collection.

- University of Washington, Department of Chemistry. (n.d.). Powder X-ray Diffraction Protocol/SOP.

- Dauter, Z., & Jaskolski, M. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. PMC.

-

Matsha, E. N., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. PMC. Retrieved from

- de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.

- Carleton College. (2007). Single-crystal X-ray Diffraction.

- SciSpace. (n.d.). Synthesis of derivatives of quinoline.

- EPFL. (n.d.). Guide for crystallization.

- Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. MDPI.

- Ilovac, M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI.

- Mary, Y. S., & Yusuf, M. (n.d.). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Solomon, V. R., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.

- Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate.

- Bullitt Jr., O. H. (n.d.). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. ACS Publications.

- Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. DeRisi Lab, UCSF.

- Manjappa, K. B. (2015). Rediscovered synthesis of 3-cyanoquinoline derivatives. ResearchGate.

- Al-Tel, T. H., et al. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI.

- Singh, P., et al. (n.d.). Synthesis of 4-chloro-chalcone derivatives. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties [mdpi.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 6. Hydrogen bonding and dipolar interactions between quinolines and organic solvents. Nuclear magnetic resonance and ultraviolet-visible spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "Versatility of the Cyano Group in Intermolecular Interactions" by Steve Scheiner [digitalcommons.usu.edu]

- 8. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. resources.rigaku.com [resources.rigaku.com]

- 11. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 16. unifr.ch [unifr.ch]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 18. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 19. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

Preliminary Antimalarial Screening of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile: A Technical Guide to In Vitro Evaluation and Mechanistic Profiling

Executive Summary & Rationale

The development of novel antimalarial therapeutics relies heavily on the continuous evolution of established pharmacophores to overcome Plasmodium falciparum resistance. 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile represents a highly functionalized quinoline scaffold. While traditionally utilized as a reactive intermediate for the synthesis of 4-aminoquinolines, evaluating the parent compound as a standalone entity provides critical insights into its intrinsic biological activity, covalent binding potential, and structure-activity relationship (SAR) baseline.

This whitepaper provides an authoritative, step-by-step technical framework for the preliminary in vitro screening of this compound. By integrating phenotypic whole-cell assays with cell-free mechanistic validation, this pipeline establishes a self-validating system to accurately quantify antimalarial efficacy, deduce the mechanism of action, and determine the therapeutic window.

Mechanistic Grounding & Structural Biology

To design an effective screening protocol, one must first understand the causality behind the compound's structural features and how they dictate its interaction with the parasite.

-

The Quinoline Core: The planar aromatic system is primed for π−π stacking with ferriprotoporphyrin IX (free heme) in the parasite's food vacuole, preventing its crystallization into non-toxic hemozoin .

-

7-Trifluoromethyl ( −CF3 ) Group: This highly lipophilic, electron-withdrawing group enhances the molecule's LogP, facilitating passive diffusion across the erythrocyte and parasite membranes. Furthermore, it blocks cytochrome P450-mediated metabolic oxidation at the C7 position—a known vulnerability in older quinolines.

-

3-Carbonitrile ( −CN ) Group: The strong electron-withdrawing nature of the cyano group significantly lowers the pKa of the quinoline nitrogen. This alters the compound's pH-dependent accumulation profile in the acidic food vacuole compared to chloroquine.

-

4-Chloro ( −Cl ) Group: The C4 position is highly electrophilic, activated by both the quinoline nitrogen and the adjacent 3-cyano group. Screening this parent compound evaluates whether this reactive center can act as a covalent suicide inhibitor of parasite targets via nucleophilic aromatic substitution ( SNAr ) or if it primarily acts as a reversible hemozoin inhibitor.

Figure 1: Proposed mechanism of hemozoin inhibition by the functionalized quinoline.

Phase I: Primary In Vitro Efficacy Screening

The primary screen utilizes the SYBR Green I fluorescence assay. Because mature human erythrocytes lack a nucleus, they do not contain DNA. Therefore, the DNA-intercalating dye SYBR Green I exclusively fluoresces upon binding to parasite DNA, making fluorescence directly proportional to parasitemia .

Plasmodium falciparum Cultivation

To assess cross-resistance, the compound must be screened against both a chloroquine-sensitive strain (3D7) and a multidrug-resistant strain (Dd2). Parasites are maintained using the standard Trager and Jensen methodology .

Step-by-Step Protocol:

-

Media Preparation: Prepare RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.2% sodium bicarbonate, and 0.5% Albumax II.

-

Erythrocyte Addition: Maintain cultures in O+ human erythrocytes at a 5% hematocrit.

-

Incubation: Incubate at 37°C under a specialized gas mixture (5% O2 , 5% CO2 , 90% N2 ).

-

Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol treatment 48 hours prior to the assay to ensure uniform drug exposure across the lifecycle.

SYBR Green I Fluorescence Assay

Step-by-Step Protocol:

-

Compound Plating: Dispense 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile (dissolved in DMSO) into 96-well microtiter plates. Perform a 3-fold serial dilution to generate an 11-point concentration curve (e.g., 10 µM to 0.17 nM). Ensure final DMSO concentration does not exceed 0.1%.

-

Parasite Inoculation: Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to the wells. Include uninfected RBCs as a background control and untreated infected RBCs as a positive growth control.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis & Staining: Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2x SYBR Green I dye to each well.

-

Incubation & Reading: Incubate in the dark for 1 hour at room temperature. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

Figure 2: Workflow for the high-throughput SYBR Green I fluorescence assay.

Phase II: Mechanistic Validation (HPIA)

To validate that the observed antimalarial activity is due to the disruption of the heme detoxification pathway, a cell-free Hematin Polymerization Inhibition Assay (HPIA) is conducted .

Step-by-Step Protocol:

-

Hemin Preparation: Dissolve hemin chloride in 0.1 M NaOH to a concentration of 1 mM.

-

Reaction Assembly: In a 96-well plate, combine 50 µL of the hemin solution with 50 µL of the test compound (serial dilutions).

-

Initiation: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.4) to initiate β -hematin formation.

-

Incubation: Incubate the plate at 37°C for 18 hours.

-

Washing: Centrifuge the plate, discard the supernatant (unpolymerized heme), and wash the pellet with 200 µL of DMSO to remove unreacted hemin.

-

Quantification: Dissolve the remaining β -hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm. Calculate the IC50 for polymerization inhibition.

Phase III: Cytotoxicity and Selectivity Index (SI)

A compound must be selectively toxic to the parasite without harming host cells. The Selectivity Index (SI) is determined by screening the compound against a mammalian cell line (e.g., HepG2) using an MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate and incubate for 24 hours.

-

Drug Exposure: Treat cells with serial dilutions of the test compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove media and dissolve the formazan crystals in 100 µL of DMSO.

-

Reading: Measure absorbance at 570 nm. Calculate the CC50 (concentration causing 50% cytotoxicity).

-

SI Calculation: SI=CC50 (HepG2)/IC50 (3D7) . An SI > 10 is generally required for further development.

Data Presentation & Interpretation

To establish a self-validating dataset, the quantitative outputs from all three phases must be cross-referenced. The table below outlines the structured data format required for evaluating 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile against standard reference drugs.

Table 1: Pharmacological Profiling Data Matrix

| Compound / Reference | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | Resistance Index (Dd2/3D7) | HepG2 Cytotoxicity CC50 (µM) | Selectivity Index (SI) | HPIA IC50 (µM) |

| 4-Chloro-7-(CF3)quinoline-3-carbonitrile | To be determined | To be determined | Calculated | To be determined | Calculated | To be determined |

| Chloroquine (CQ) | 10 - 15 | 150 - 200 | ~13.0 | > 100 | > 6000 | 0.8 - 1.2 |

| Mefloquine (MQ) | 15 - 25 | 20 - 30 | ~1.2 | > 50 | > 2000 | > 10.0 |

Interpretation Note: If the test compound demonstrates equipotent activity against both 3D7 and Dd2 strains (Resistance Index ≈ 1), it successfully bypasses the PfCRT efflux pump mechanism that confers chloroquine resistance. If the HPIA IC50 is low, the mechanism of action is confirmed as hemozoin inhibition. If HPIA activity is absent but whole-cell activity is high, the 4-chloro group may be driving covalent inhibition of an alternative parasitic target.

References

-

Egan TJ. Haemozoin formation. Mol Biochem Parasitol. 2008;157(2):127-136. URL:[Link]

-

Smilkstein M, Sriwilaijaroen N, Kelly JX, Rowe P, Riscoe M. Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrob Agents Chemother. 2004;48(5):1803-1806. URL:[Link]

-

Trager W, Jensen JB. Human malaria parasites in continuous culture. Science. 1976;193(4254):673-675. URL:[Link]

-

Basilico N, Pagani E, Monti D, Olliaro P, Taramelli D. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. J Antimicrob Chemother. 1998;42(1):55-60. URL:[Link]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile

Executive Summary & Chemical Context

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is a highly electrophilic heteroaromatic building block widely utilized in medicinal chemistry and drug discovery. The resulting 4-amino-3-cyanoquinoline core is a privileged scaffold that forms the pharmacophoric basis of several FDA-approved and clinical-stage kinase inhibitors. This includes dual Src/Abl kinase inhibitors[1] such as Bosutinib, as well as irreversible EGFR/HER2 inhibitors[2] like Neratinib and Pelitinib.

This application note provides an in-depth, self-validating guide to executing Nucleophilic Aromatic Substitution (SNAr) on this substrate, detailing the mechanistic causality behind reagent selection and outlining robust protocols for both weak (anilines) and strong (aliphatic amines) nucleophiles.

Mechanistic Causality: The SNAr Activation Triad

The SNAr reaction at the C-4 position of this specific quinoline ring is exceptionally facile. This reactivity is not accidental; it is driven by the synergistic electron-withdrawing effects of an "activation triad":

-

Quinoline Nitrogen : Acts as an electron sink, stabilizing the developing negative charge in the transition state.

-

3-Cyano Group : Provides powerful inductive and resonance stabilization of the Meisenheimer complex, a critical factor in process chemistry optimizations[3].

-

7-Trifluoromethyl Group : Strongly depletes electron density from the aromatic system via both inductive (-I) and hyperconjugative effects, significantly lowering the LUMO energy of the substrate.

The reaction proceeds via a classic two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack to form the tetrahedral Meisenheimer intermediate, followed by the rapid expulsion of the chloride leaving group.

Reaction mechanism of SNAr on 4-chloro-3-cyanoquinoline via Meisenheimer complex.

High-Throughput Optimization Workflow

When designing libraries of kinase inhibitors, selecting the correct reaction conditions based on the nucleophile's intrinsic pKa is critical to preventing reaction stalling and minimizing side products.

High-throughput optimization workflow for SNAr library synthesis.

Step-by-Step Experimental Protocols

Protocol A: SNAr with Anilines (Weak Nucleophiles)

Causality Insight : Anilines are relatively weak nucleophiles. To drive the reaction, protic solvents (e.g., 2-propanol) and mildly acidic conditions (catalytic pyridine hydrochloride) are employed to enhance electrophilicity[4]. The acid selectively protonates the quinoline nitrogen (pKa ~4.5), dramatically increasing the electrophilicity of the C-4 position without fully protonating the aniline nucleophile.

Methodology :

-

Charge a round-bottom flask with 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) and the desired aniline derivative (1.1 eq).

-

Suspend the reagents in 2-propanol or 2-ethoxyethanol (0.2 M concentration).

-

Add pyridine hydrochloride (0.1 to 1.0 eq, depending on aniline nucleophilicity).

-

Heat the mixture to reflux (85 °C for 2-propanol; up to 120 °C for 2-ethoxyethanol) under a nitrogen atmosphere for 4–12 hours.

-

Cool the reaction to room temperature. The product typically precipitates as the hydrochloride salt.

-

Filter the solid, wash with cold 2-propanol, and neutralize by partitioning between ethyl acetate and saturated aqueous NaHCO3.

-

Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

Self-Validating Quality Control :

-

LC-MS : The starting material exhibits a distinct isotopic pattern (M and M+2 in a 3:1 ratio due to 35Cl/37Cl). Successful conversion is validated by the disappearance of this pattern and a mass shift corresponding to (Nucleophile Mass - 35.5 Da).

-

1H NMR (DMSO-d6) : Look for a highly deshielded secondary amine N-H proton (typically >9.5 ppm), confirming successful coupling and hydrogen bonding with the adjacent 3-cyano group.

Protocol B: SNAr with Aliphatic Amines (Strong Nucleophiles)

Causality Insight : Aliphatic amines (e.g., piperazines, morpholines) are highly nucleophilic and do not require electrophilic activation of the quinoline. However, the reaction generates HCl, which would protonate the aliphatic amine (pKa ~9-10) and kill its nucleophilicity. Therefore, a non-nucleophilic organic base (like DIPEA) is used as a proton sponge, a strategy common in the synthesis of Bosutinib[5] and covalent HER-2 inhibitors[6].

Methodology :

-

Dissolve 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) in anhydrous DMF or Acetonitrile (0.3 M).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the aliphatic amine (1.2 eq).

-

Stir the reaction mixture at 60–80 °C for 2–4 hours.

-

Quench the reaction by pouring it into ice-cold water (3x the reaction volume).

-

If the product precipitates, isolate via vacuum filtration and wash with water. If it oils out, extract with dichloromethane (3x), wash the combined organics with brine, dry over Na2SO4, and concentrate.

Self-Validating Quality Control :

-

1H NMR (CDCl3) : The C-5 and C-8 protons of the quinoline ring will shift significantly upfield compared to the starting material due to the strong electron-donating resonance effect of the newly attached aliphatic amine.

Quantitative Data & Reaction Optimization

The following table summarizes optimized conditions for various nucleophile classes to ensure maximum yield and minimize degradation.

| Nucleophile Type | Example Substrate | Solvent | Catalyst / Base | Temp (°C) | Time (h) | Typical Yield (%) |

| Primary Aniline | 3-Chloro-4-fluoroaniline | 2-Propanol | Pyridine·HCl (cat.) | 85 (Reflux) | 4 - 6 | 80 - 95 |

| Secondary Aniline | N-Methylaniline | 2-Ethoxyethanol | Pyridine·HCl (1.0 eq) | 120 | 12 - 18 | 60 - 75 |

| Aliphatic (Cyclic) | N-Methylpiperazine | DMF | DIPEA or K2CO3 | 60 - 80 | 2 - 4 | 85 - 98 |

| Aliphatic (Primary) | Cyclohexylamine | Acetonitrile | Triethylamine | 25 - 50 | 1 - 3 | 90 - 99 |

References

-

Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

-

Design, synthesis and biological study of potent and covalent HER-2 tyrosine kinase inhibitors with low cytotoxicity in vitro Source: Chemical Papers (Springer) URL:[Link][6]

-

7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as Dual Inhibitors of Src and Abl Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

-

A New and Practical Synthesis of Bosutinib Source: Heterocycles URL:[Link][5]

-

Novel Irreversible Epidermal Growth Factor Receptor Inhibitors by Chemical Modulation of the Cysteine-Trap Portion Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

-

A New and Improved Process for N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide Source: Organic Process Research & Development (ACS Publications) URL:[Link][3]

Sources

using 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile as a pharmaceutical intermediate

Application Note: 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile as a Privileged Pharmaceutical Intermediate

Executive Summary

In modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of targeted therapeutics. Specifically, 4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile (CAS: 157301-81-0) serves as a highly functionalized, privileged intermediate[1]. This compound is uniquely primed for late-stage diversification, primarily utilized in the synthesis of 4-amino-3-cyanoquinoline kinase inhibitors (analogous to neratinib and bosutinib) and novel antimalarial agents[2]. This application note details the structural rationale, mechanistic reactivity, and self-validating experimental protocols for utilizing this intermediate in drug discovery workflows.

Structural Rationale & Mechanistic Insights

The utility of 4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile stems from the synergistic electronic effects of its three primary substituents, which dictate both its chemical reactivity and the pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs):

-

C4-Chloro (The Electrophile): The chlorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Its ortho/para relationship to the electron-deficient quinoline nitrogen makes it an ideal leaving group for displacement by anilines, amines, and phenols[3].

-

C3-Carbonitrile (The Activator & H-Bond Acceptor): The strongly electron-withdrawing cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring system. This dramatically accelerates SNAr at the adjacent C4 position. Post-substitution, the nitrile can serve as a hydrogen-bond acceptor in the ATP-binding pocket of kinases, or it can be hydrated to a carboxamide to alter target selectivity[4].

-

C7-Trifluoromethyl (The Pharmacophore): The -CF3 group is a classic isostere used to enhance lipophilicity (logP) and membrane permeability. Crucially, it blocks cytochrome P450-mediated oxidation at the vulnerable 7-position, thereby increasing the metabolic half-life of the drug[2]. In kinase inhibitors, this moiety often projects into the deep hydrophobic pocket of the kinase hinge region.

Key Pharmaceutical Applications

Targeted Kinase Inhibitors: The 4-amino-3-cyanoquinoline core is a validated scaffold for inhibiting epidermal growth factor receptors (EGFR/HER2) and Src kinases[5]. By reacting 4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile with functionalized anilines, researchers can rapidly generate libraries of potent tyrosine kinase inhibitors. The SNAr condensation is often accelerated using catalytic pyridine hydrochloride, which protonates the quinoline nitrogen, further enhancing the electrophilicity of the C4 position[3].

Antimalarial & Antimicrobial Agents: Historically, 4-aminoquinolines (e.g., chloroquine) have been front-line antimalarials. The incorporation of the 7-trifluoromethyl group mimics the structural logic of mefloquine, overcoming resistance mechanisms associated with traditional 7-chloro derivatives[2].

Experimental Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize protocols that build in their own validation checkpoints. The following workflows are designed to ensure high fidelity and yield.

Protocol A: SNAr Condensation with Anilines (Kinase Inhibitor Core Synthesis)

Objective: Displace the C4-chloro group with a functionalized aniline to yield a 4-anilino-7-(trifluoromethyl)quinoline-3-carbonitrile derivative.

-

Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, suspend 4-chloro-7-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) and the target aniline (1.1 eq) in anhydrous isopropanol (0.2 M).

-

Catalysis (Causality): Add pyridine hydrochloride (0.1 eq). Rationale: Isopropanol provides a polar protic medium that stabilizes the SNAr Meisenheimer complex transition state. Pyridine hydrochloride acts as a mild acid catalyst; it selectively protonates the quinoline nitrogen, drastically lowering the LUMO and facilitating attack by weakly nucleophilic anilines without degrading the nitrile group[3].

-

Reaction: Heat the mixture to reflux (80–85 °C) for 2–4 hours.

-

In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting 4-chloro quinoline is highly UV-active and non-polar; its disappearance coupled with the appearance of a highly fluorescent, lower-Rf spot confirms conversion.

-

Workup & Isolation: Cool the reaction to room temperature, then pour into ice-cold 0.1 M NaHCO3. Causality: The basic quench neutralizes the acid catalyst and deprotonates the newly formed secondary amine, drastically reducing its aqueous solubility. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the product (typically >85% yield).

Protocol B: Controlled Hydration of the C3-Nitrile to a Carboxamide

Objective: Convert the SNAr product's nitrile group to a carboxamide to alter kinase binding kinetics.

-

Preparation: Dissolve the 4-anilino-7-(trifluoromethyl)quinoline-3-carbonitrile (1.0 eq) in a mixture of DMSO and ethanol (1:1, 0.1 M).

-

Reagent Addition: Cool the solution to 0–5 °C. Add 30% aqueous H2O2 (5.0 eq) followed dropwise by 3 M NaOH (2.0 eq).

-

Controlled Hydrolysis (Causality): Maintain the temperature strictly below 15 °C for 45 minutes. Rationale: The hydroperoxide anion (HOO⁻) is a highly effective nucleophile for attacking nitriles (Radziszewski reaction). Strict temperature control is mandatory; exceeding 20 °C will cause over-hydrolysis of the intermediate amide into a carboxylic acid, rendering the API inactive.

-

Validation & Isolation: Quench the reaction by adding saturated sodium thiosulfate (to destroy excess peroxide). The carboxamide product will precipitate as a white/pale-yellow solid. Collect via filtration.

Quantitative Data: SNAr Optimization

The following table summarizes the optimization of SNAr conditions for 4-chloro-3-cyanoquinolines, demonstrating the superior efficiency of microwave-assisted synthesis over conventional heating[4].

| Reaction Type | Nucleophile | Heating Method | Conditions | Time | Yield (%) |

| SNAr Condensation | 3-Chloroaniline | Conventional | Isopropanol, Py·HCl, 85°C | 4.0 hours | 78% |

| SNAr Condensation | 3-Chloroaniline | Microwave | Isopropanol, Py·HCl, 120°C | 15 mins | 94% |

| SNAr Condensation | Phenol derivative | Conventional | DMF, K₂CO₃, 100°C | 12.0 hours | 65% |

| SNAr Condensation | Phenol derivative | Microwave | NMP, K₂CO₃, 150°C | 20 mins | 88% |

Data reflects the dramatic reduction in reaction time and suppression of tar byproducts when utilizing dielectric microwave heating.

Visualizations

Synthetic workflow from 4-chloro intermediate to active pharmaceutical ingredient.

Pharmacophore mapping of the quinoline core substituents in drug design.

References

- US Patent US20020026052A1: "3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors" URL

Sources

- 1. 4-Chloro-7-trifluoromethyl-quinoline-3-carbonitrile | 157301-81-0 [sigmaaldrich.com]

- 2. 4-Chloro-7-methylquinoline-3-carbonitrile | 1260676-19-4 | Benchchem [benchchem.com]

- 3. US20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors - Google Patents [patents.google.com]

- 4. evitachem.com [evitachem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

Advanced Synthesis Protocols for 4-Anilino-3-Cyanoquinoline Kinase Inhibitors

Executive Summary

The 4-anilino-3-cyanoquinoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural foundation for potent ATP-competitive tyrosine kinase inhibitors such as Bosutinib (Src/Abl) and Neratinib (EGFR/HER2)[1]. The synthesis of these molecules demands rigorous control over regioselectivity and electrophilic activation. This application note provides a comprehensive, causality-driven guide to synthesizing these inhibitors, starting from the critical 4-chloro-3-cyanoquinoline electrophile.

Mechanistic Rationale & Pharmacophore Design

The efficacy of 4-anilino-3-cyanoquinolines stems from their precise stereoelectronic complementarity with the kinase ATP-binding pocket. The quinoline nitrogen acts as a critical hydrogen-bond acceptor with the kinase hinge region, while the 3-cyano group—a strong electron-withdrawing moiety—occupies a lipophilic pocket, significantly enhancing kinase selectivity compared to traditional quinazoline cores[1].

From a synthetic perspective, the 3-cyano group serves a dual purpose: it not only drives biological target affinity but also highly activates the C4 position of the quinoline ring toward Nucleophilic Aromatic Substitution (SNAr)[2]. For irreversible inhibitors (e.g., Neratinib), the scaffold acts as a "driver group" that positions a carefully installed Michael acceptor (warhead) in optimal proximity to a conserved, solvent-exposed cysteine residue (Cys773 in EGFR, Cys805 in HER2)[1].

Mechanism of action for irreversible 4-anilino-3-cyanoquinoline kinase inhibitors.

Strategic Synthetic Workflow

The synthesis is highly convergent. The foundational step is the conversion of a 4-hydroxy-3-cyanoquinoline derivative into its 4-chloro analogue. This highly reactive electrophile is subsequently coupled with a functionalized aniline via SNAr. Finally, for covalent inhibitors, a warhead installation step is executed under strict thermal control to prevent premature polymerization[3],[4].

Synthetic workflow from 4-hydroxy-3-cyanoquinolines to covalent kinase inhibitors.

Self-Validating Experimental Protocols

Synthesis of the 4-Chloro-3-cyanoquinoline Electrophile

This protocol utilizes POCl3 for the critical deoxychlorination step, establishing the reactive C4 center[2].

Procedure:

-

Suspend 1.0 equivalent of the 4-hydroxy-3-cyanoquinoline precursor (e.g., 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile) in anhydrous toluene (10 volumes).

-

Add 8.0–10.0 equivalents of Phosphorus oxychloride (POCl3) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 110 °C) for 2 hours[2].

-

Self-Validation Check: The reaction is deemed complete when the opaque suspension transitions into a completely clear solution. This physical change confirms the conversion of the insoluble 4-hydroxy tautomer into the highly soluble 4-chloro derivative[5].

-

Causality-Driven Workup: Concentrate the solution under reduced pressure to remove excess POCl3. Slowly pour the residue into ice water and adjust the pH strictly to 7.0 using saturated aqueous NaHCO3[2]. Why? An acidic workup or excessive heat during quenching will cause the highly activated 4-chloro group to hydrolyze back to the 4-hydroxy starting material.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Nucleophilic Aromatic Substitution (SNAr) with Aniline

Coupling the 4-chloro core with sterically hindered or deactivated anilines requires specific catalytic activation[3].

Procedure:

-

Dissolve 1.0 equivalent of the 4-chloro-3-cyanoquinoline intermediate and 1.1 equivalents of the target aniline (e.g., 2,4-dichloro-5-methoxyaniline) in 2-methoxyethanol.

-

Add 0.1–0.2 equivalents of Pyridine Hydrochloride.

-

Heat the reaction mixture to 120 °C for 2–3 hours[3].

-

Causality of Catalysis: Unactivated anilines react poorly with 4-chloroquinolines. Pyridine hydrochloride acts as a critical proton source, selectively protonating the quinoline nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, vastly accelerating the nucleophilic attack at C4[3].

-

Self-Validation Check: Allow the reaction to cool to room temperature. The 4-anilino-3-cyanoquinoline product is significantly less soluble in cold 2-methoxyethanol than the starting materials. A thick, crystalline precipitate will spontaneously form, driving the reaction equilibrium forward and allowing for high-purity isolation via simple filtration[3].

Warhead Installation (The Cysteine Trap - Neratinib Specific)

For irreversible inhibitors, an acrylamide warhead is installed via acylation of a 6-amino group[4].

Procedure:

-

Suspend the 6-amino-4-anilino-3-cyanoquinoline intermediate in anhydrous acetonitrile and cool strictly to 0–5 °C in an ice bath[4].

-

Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

-

In a separate flask, prepare a solution of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride in acetonitrile. Add this dropwise to the main reaction over 45 minutes, maintaining the internal temperature below 10 °C[4].

-

Causality of Thermal Control: The Michael acceptor is highly prone to auto-polymerization and bis-acylation. Maintaining the temperature below 10 °C suppresses these side reactions, ensuring the integrity of the crucial alkene geometry required for optimal Cys773/Cys805 trapping[1],[4].

-

Quench with water, extract with ethyl acetate, and crystallize from a THF/Acetonitrile mixture to yield the final free base[4].

Quantitative Process Metrics

The following table summarizes expected yields, purities, and critical reaction parameters based on optimized scale-up methodologies for these kinase inhibitors.

| Target Inhibitor | Intermediate Step | Key Reagents / Catalysts | Expected Yield | HPLC Purity | Ref |

| Bosutinib | 4-Chloro Core Formation | POCl3, Toluene, Reflux | 83% - 92% | >98.0% | [3],[2] |

| Bosutinib | SNAr Coupling | Pyridine HCl, 2-Methoxyethanol | 77% | >98.5% | [3] |

| Neratinib | SNAr Coupling | Isopropanol or 2-Methoxyethanol | 80% - 85% | >97.0% | [4] |

| Neratinib | Warhead Installation | Acryloyl Chloride, DIPEA, 0-5 °C | ~91% | >95.9% | [4] |

References

- A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB clockss.org

- Novel Irreversible Epidermal Growth Factor Receptor Inhibitors by Chemical Modulation of the Cysteine-Trap Portion acs.org

- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid mdpi.com

- Application Notes and Protocols for the Synthesis and Purification of Neratinib Male

- New synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide clockss.org

Sources

purification techniques for 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile

An In-Depth Guide to the Purification of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile: Application Notes and Protocols

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust . As a key intermediate in the synthesis of various pharmacologically active molecules, the purity of this compound is paramount to ensure the reliability of downstream applications and the safety and efficacy of final drug candidates. This document outlines detailed protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), underpinned by scientific principles and practical insights to achieve high-purity material.

Understanding the Compound and the Imperative for High Purity

4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is a substituted quinoline, a heterocyclic aromatic organic compound. Its structure incorporates several reactive functional groups: a chloro group at the 4-position, a trifluoromethyl group at the 7-position, and a carbonitrile (cyano) group at the 3-position. This unique combination of substituents makes it a valuable building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and cell permeability of the final active pharmaceutical ingredient (API), while the chloro and cyano groups provide reactive handles for further synthetic modifications.

The purity of this intermediate is critical, as impurities can lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the biological activity and toxicological profile of the final compound. Regulatory agencies also have stringent requirements for the purity of APIs and their intermediates. Therefore, effective purification is a non-negotiable aspect of its use in drug discovery and development.

Anticipating Impurities: A Synthesis-Forward Approach

A definitive, publicly available synthesis protocol for 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile is not readily found in the literature. However, a plausible synthetic route can be inferred from established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by functional group manipulations. Understanding this likely synthetic pathway is crucial for anticipating potential impurities.

A probable multi-step synthesis would involve:

-

Condensation: Reaction of 3-(trifluoromethyl)aniline with an appropriate malonic acid derivative.

-

Thermal Cyclization: Formation of the quinoline ring system at high temperatures.

-

Saponification and Decarboxylation: To yield 4-hydroxy-7-(trifluoromethyl)quinoline.

-

Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group, likely using a reagent such as phosphorus oxychloride (POCl₃).

-

Cyanation: Introduction of the carbonitrile group at the 3-position.

Based on this, the crude product may contain a variety of impurities:

-

Unreacted Starting Materials and Intermediates:

-

3-(Trifluoromethyl)aniline

-

4-Hydroxy-7-(trifluoromethyl)quinoline

-

4-Chloro-7-(trifluoromethyl)quinoline (the precursor to the final product)

-

-

By-products from Side Reactions:

-

Over-chlorinated species (e.g., 3,4-dichloro-7-(trifluoromethyl)quinoline).

-

Hydrolysis products where the cyano group has been converted to a carboxylic acid or amide.

-

-

Residual Reagents and Solvents:

-

High-boiling point solvents like Dowtherm A used in the cyclization step.

-

Residual chlorinating agents (e.g., POCl₃) and their decomposition products.

-

The choice of purification strategy will depend on the nature and concentration of these impurities.

Purification Strategy Workflow

The following diagram illustrates a logical workflow for the purification of crude 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile.

Caption: Decision workflow for purification.

Recrystallization: The First Line of Purification

Recrystallization is often the most efficient method for purifying solid organic compounds, provided a suitable solvent can be found. The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures.

Scientific Principles

An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (and can be removed by hot filtration).

Protocol for Recrystallization

Materials:

-

Crude 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as dichloromethane/hexane)

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good candidates will show a significant increase in solubility with temperature. Ethanol or isopropanol are often good starting points for quinoline derivatives.[1]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Data Presentation: Representative Recrystallization Outcome

| Parameter | Before Recrystallization | After Recrystallization |

| Appearance | Light brown solid | Off-white crystalline solid |

| Purity (by HPLC) | ~93% | >98% |

| Yield | - | ~80% |

| Solvent System | - | Ethanol |

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a more dilute solution or a different solvent system.

-

No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.

-

Low Recovery: This can be due to using too much solvent or premature crystallization during hot filtration.

Column Chromatography: For More Complex Mixtures

When recrystallization is ineffective, or if the crude product is an oil, column chromatography is the preferred method for purification. This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.

Scientific Principles

In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (eluent). Polar compounds will adhere more strongly to the stationary phase and elute more slowly, while non-polar compounds will travel down the column more quickly with the eluent. For quinoline derivatives, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is commonly used.

Protocol for Flash Column Chromatography

Materials:

-

Crude 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonitrile

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

-

Eluent Selection: Use TLC to determine a suitable eluent system. The ideal system will give the target compound an Rf value of approximately 0.3-0.4.

-

Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column.

-

Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase to elute the more strongly adsorbed compounds.

-

Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Representative Column Chromatography Outcome

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexane |

| Starting Purity | ~93% |

| Final Purity | >99% |

| Yield | ~70% |

Troubleshooting

-